
Ketoprofen
Overview
Description
Ketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. It is widely used for its analgesic, anti-inflammatory, and antipyretic properties. This compound is commonly prescribed for conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, dysmenorrhea, and mild to moderate pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ketoprofen typically involves the Friedel-Crafts acylation of phenacyl halide with acetanilide to form 4-acetamido benzophenone. This intermediate undergoes further acylation with 1,2-dichloropropane to yield 2-(1-chloroisopropyl)-4-benzoyl acetanilide. Subsequent deprotection, hydrolysis, diazotization, and oxidation steps lead to the formation of this compound .
Industrial Production Methods: A greener and more efficient industrial synthesis route for this compound involves a five-step process starting from cyclohexanone. This method includes Stork enamine alkylation, aldol addition, intramolecular enol-lactonization, pyrolytic aromatization, and benzylic oxidation, resulting in a 44% overall yield .
Chemical Reactions Analysis
Types of Reactions: Ketoprofen undergoes various chemical reactions, including:
Coordination Complex Formation: this compound forms coordination compounds with metal ions such as copper(II), resulting in stable complexes with potential biological activity.
Common Reagents and Conditions:
Oxidation: Titanium dioxide as a catalyst, ultraviolet radiation, and oxygen flow.
Coordination Complex Formation: Copper(II) ions and carbamide under room temperature conditions.
Major Products Formed:
Oxidation: Hydroxy benzophenone, benzoic acid, hydroquinone, catechol, benzoquinone, benzene triol, and phenol.
Coordination Complex Formation: Copper(II) this compound complex.
Scientific Research Applications
Pain Management in Rheumatic Diseases
Ketoprofen has been compared with other NSAIDs like ibuprofen and diclofenac in terms of efficacy for chronic rheumatic diseases. A meta-analysis involving 898 patients demonstrated that this compound was significantly more effective than these alternatives in managing pain associated with conditions such as osteoarthritis .
Sickle Cell Disease
A randomized controlled trial investigated the efficacy of this compound for treating vaso-occlusive crises in sickle cell disease. Despite its potential as an adjunct to morphine, results indicated no significant differences in pain relief or morphine consumption compared to placebo . This suggests that while this compound may not be effective in this specific application, further research is warranted.
Transdermal Delivery Systems
Recent studies have explored the percutaneous absorption of this compound using different formulations. A study comparing two transdermal delivery systems—Pluronic Lecithin Organogel and a phospholipid base—found that the latter facilitated higher absorption rates and concentrations of this compound, potentially enhancing its analgesic effects for chronic musculoskeletal pain .
Anti-Allergic Properties
Research has indicated that this compound may possess anti-allergic effects, expanding its potential therapeutic applications beyond traditional pain management .
Treatment of Nonalcoholic Fatty Liver Disease
Studies have suggested that this compound may play a role in treating nonalcoholic fatty liver disease, highlighting its potential benefits in metabolic disorders .
Neurological Applications
Emerging evidence points to possible antidepressant and anxiolytic effects of this compound, suggesting its utility in treating mood disorders . Additionally, there are ongoing investigations into its applications in oncology and transplantology.
Case Studies
Mechanism of Action
Ketoprofen exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By blocking the production of these substances, this compound alleviates symptoms associated with inflammatory conditions .
Comparison with Similar Compounds
Ibuprofen: Another propionic acid derivative with similar anti-inflammatory and analgesic properties.
Naproxen: A nonsteroidal anti-inflammatory drug with a longer half-life compared to ketoprofen.
Diclofenac: Known for its potent anti-inflammatory effects but with a higher risk of gastrointestinal side effects.
Uniqueness of this compound: this compound is unique in its balanced inhibition of both COX-1 and COX-2 enzymes, providing effective pain relief with a relatively lower risk of gastrointestinal side effects compared to some other NSAIDs .
Biological Activity
Ketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. It is particularly effective in managing pain associated with various conditions, including arthritis and other inflammatory disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and recent research findings.
This compound primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the conversion of arachidonic acid to prostaglandins—key mediators of inflammation and pain. This compound has been shown to selectively inhibit the S(+) enantiomer, which is responsible for its pharmacological activity. Studies indicate that this enantiomer demonstrates superior analgesic and anti-inflammatory effects compared to its R(-) counterpart .
Analgesic and Anti-inflammatory Effects
- Analgesic Activity : A study involving mice demonstrated that intravenous administration of S(+)-ketoprofen at a dose of 0.5 mg/kg inhibited 92.1% of writhing in abdominal pain models. This effect was significantly more potent than that observed with diclofenac .
- Anti-inflammatory Activity : In a carrageenan-induced paw edema model in rats, S(+)-ketoprofen at a dose of 5 mg/kg almost completely inhibited edema formation. This indicates its strong anti-inflammatory properties when administered both intravenously and orally .
- Antipyretic Activity : this compound also exhibits antipyretic effects, with an effective dose (ED50) of 1.6 mg/kg, making it one of the most potent NSAIDs for reducing fever .
Safety Profile
A retrospective study reviewed adverse drug reactions (ADRs) associated with this compound across different age groups. The most common ADR reported was urticaria, with gastrointestinal side effects being prominent among older patients . A significant finding was that while some patients experienced mild adverse reactions, serious complications were rare.
Recent Research Findings
Recent studies have expanded the understanding of this compound's biological activity beyond traditional pain management:
- Anti-biofilm Activity : Research has shown that this compound and its derivatives exhibit anti-biofilm properties against Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria .
- Enhanced Formulations : Novel formulations, such as inclusion complexes (ICs), have been developed to enhance the solubility and efficacy of this compound. These formulations demonstrated improved anti-inflammatory and analgesic activities compared to standard this compound .
- Safety in Long-term Use : A study on dogs receiving long-term this compound treatment indicated that while some gastrointestinal lesions were observed, no significant differences were found compared to control groups regarding overall health outcomes .
Case Study 1: Pediatric Use
A clinical trial involving children aged 1 to 7 years undergoing adenoidectomy found that low doses of intravenous this compound provided superior post-operative analgesia without significant adverse effects .
Case Study 2: Geriatric Population
In a cohort study involving elderly patients with osteoarthritis, approximately 38% experienced at least one adverse event during a year-long treatment with this compound; however, these events were mostly mild and manageable .
Data Tables
Q & A
Basic Research Questions
Q. How can UV spectrophotometry be validated for quantifying ketoprofen in tablet formulations?
- Methodological Answer : Validation requires assessing precision, accuracy, linearity, and robustness. For example, a study using a UV-Vis spectrometric method (λ = 258 nm) demonstrated linearity across 1–30 µg/mL (R² > 0.99), precision with ≤2% RSD, and accuracy via recovery tests (98–102%) in simulated gastrointestinal fluids. Ruggedness was confirmed by varying pH and solvent ratios . Chromatographic specificity (e.g., HPLC) is recommended to rule out excipient interference .
Q. What factors influence this compound solubility in different media, and how are they experimentally determined?
- Methodological Answer : Solubility depends on pH and solvent polarity. For instance, this compound’s saturation solubility in 0.1 N HCl (pH 1.2), distilled water, and phosphate buffer (pH 7.2) was measured via shake-flask method, with results showing 2.8 mg/mL, 3.1 mg/mL, and 12.5 mg/mL, respectively. Statistical analysis (ANOVA, Tukey HSD) confirms significant differences (p < 0.05) .
Q. How do researchers ensure specificity in chromatographic analysis of this compound formulations?
- Methodological Answer : Specificity is validated by comparing retention times and spectral purity of this compound peaks against blanks and placebo samples. For example, HPLC with ZIC-HILIC columns showed retention time consistency (ΔRt < 0.03%) and peak purity indices of 1.000 using UV detection at 255 nm . Mobile phase optimization (e.g., acetonitrile proportion, buffer pH) further minimizes co-elution risks .
Advanced Research Questions
Q. What methodologies are used to resolve contradictions in this compound’s pharmacokinetic data across species?
- Methodological Answer : Discrepancies (e.g., plasma vs. milk concentrations in dairy cattle) are addressed via compartmental modeling and statistical tests (Akaike criterion). For example, a study using HPLC with LOD 0.06 µg/mL and LOQ 0.09 µg/mL identified nonlinear elimination kinetics in bovine plasma, necessitating species-specific dose adjustments . Meta-analyses (PRISMA guidelines) can also reconcile clinical efficacy data, as seen in RA pain management studies comparing this compound and ibuprofen .
Q. How are molecularly imprinted polymers (MIPs) optimized for selective extraction of this compound from complex matrices?
- Methodological Answer : MIPs are synthesized using this compound as a template, with selectivity validated via adsorption isotherms. A study reported a distribution coefficient (Kd) of 1,065 mL/g for this compound vs. 16 mL/g for fenoprofen, achieving 67-fold selectivity. Optimization parameters include polymer mass (8 mg), pH 5, and 45-min contact time, validated via HPLC-UV . Cross-reactivity tests in wastewater samples further confirm specificity .
Q. What experimental designs are employed to enhance this compound’s transdermal delivery using solid lipid nanoparticles (SLNs)?
- Methodological Answer : SLNs are prepared via solvent injection, with optimization via factorial design. Key parameters include lipid:drug ratio (e.g., 10:1) and surfactant concentration. A study achieved 85% entrapment efficiency and sustained release (80% over 24 hours) using cellulose acetate phthalate-coated capsules. In vitro permeation tests (Franz cells) and ANOVA analysis validated patch uniformity .
Q. How do regulatory guidelines (e.g., FDA, EMA) inform impurity profiling of this compound APIs?
- Methodological Answer : Impurities are quantified using HPLC-MS with thresholds set per ICH Q3A/B. For example, genotoxic impurities require limits < 1 µg/g, while others (e.g., degradation products) are capped at 0.1%. Accelerated stability studies (40°C/75% RH) assess impurity formation kinetics, with spectral matching (FTIR, λ = 2200–800 cm⁻¹) confirming identity .
Q. Data Analysis and Conflict Resolution
Q. How are dissolution profile discrepancies between brand-name and generic this compound gels analyzed?
- Methodological Answer : Dissolution similarity is tested via f2 factor analysis (FDA guidelines). A study comparing four gels used USP Apparatus II (50 rpm, 37°C) and found f2 values > 50 in pH 7.4 buffer, indicating equivalence. FTIR and UV spectrophotometry (λ = 258 nm) confirmed excipient-induced variability in carbomer-based gels .
Q. What statistical approaches are used to interpret conflicting in vitro-in vivo correlations (IVIVC) for this compound formulations?
- Methodological Answer : Nonlinear mixed-effects modeling (NONMEM) and Monte Carlo simulations address IVIVC gaps. For example, a biowaiver study justified using dissolution similarity (≥85% in 30 min at pH 6.8) for BCS Class II drugs, bypassing in vivo trials despite Cmax variability .
Q. Tables for Key Data
Parameter | Value | Method | Reference |
---|---|---|---|
This compound LogP | 2.82 | HPLC retention modeling | |
MIP selectivity coefficient | 67 (vs. fenoprofen) | Adsorption isotherms | |
SLN entrapment efficiency | 85% | Solvent injection technique | |
UV assay LOD | 0.06 µg/mL | Calibration curve |
Properties
IUPAC Name |
2-(3-benzoylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYWVDODHFEZIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Record name | ketoprofen | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Ketoprofen | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020771 | |
Record name | Ketoprofen | |
Source | EPA DSSTox | |
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Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ketoprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015144 | |
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Solubility |
2.13e-02 g/L | |
Record name | Ketoprofen | |
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Record name | Ketoprofen | |
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Mechanism of Action |
The anti-inflammatory effects of ketoprofen are believed to be due to inhibition cylooxygenase-2 (COX-2), an enzyme involved in prostaglandin synthesis via the arachidonic acid pathway. This results in decreased levels of prostaglandins that mediate pain, fever and inflammation. Ketoprofen is a non-specific cyclooxygenase inhibitor and inhibition of COX-1 is thought to confer some of its side effects, such as GI upset and ulceration. Ketoprofen is thought to have anti-bradykinin activity, as well as lysosomal membrane-stabilizing action. Antipyretic effects may be due to action on the hypothalamus, resulting in an increased peripheral blood flow, vasodilation, and subsequent heat dissipation. | |
Record name | Ketoprofen | |
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CAS No. |
22071-15-4 | |
Record name | Ketoprofen | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=22071-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ketoprofen [USAN:USP:INN:BAN:JAN] | |
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Record name | Ketoprofen | |
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Record name | ketoprofen | |
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Record name | Benzeneacetic acid, 3-benzoyl-.alpha.-methyl- | |
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Record name | Ketoprofen | |
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Record name | Ketoprofen | |
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Record name | KETOPROFEN | |
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Record name | Ketoprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015144 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
94 °C | |
Record name | Ketoprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01009 | |
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Record name | Ketoprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015144 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.